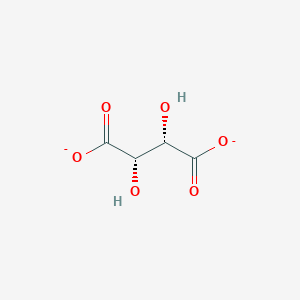
(S,S)-Tartrate
Overview
Description
D-tartrate(2-) is a tartrate(2-). It is a conjugate base of a D-tartrate(1-). It is an enantiomer of a L-tartrate(2-).
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing (S,S)-Tartrate with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis of this compound typically involves chiral resolution via crystallization from racemic mixtures or asymmetric catalysis. Key parameters include solvent polarity (e.g., aqueous ethanol), temperature (controlled between 4–25°C), and stoichiometric ratios of resolving agents (e.g., cinchona alkaloids). Validate purity using polarimetry or X-ray diffraction (XRD) .
- Data Consideration : Monitor yield (%) vs. enantiomeric excess (ee%) across trials. For example, a 2022 study reported 85% ee using L-(+)-tartaric acid in ethanol at 15°C .
Q. Which spectroscopic techniques are most reliable for characterizing this compound in complex mixtures?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., splitting patterns in H-NMR) and infrared (IR) spectroscopy for functional group analysis (e.g., carboxylate stretches at ~1600 cm). High-performance liquid chromatography (HPLC) with chiral columns can quantify enantiomeric ratios .
- Validation Tip : Cross-reference with literature databases (e.g., SciFinder) to confirm spectral signatures and avoid misassignment .
Q. How does this compound influence crystallization kinetics in chiral co-crystals?
- Methodological Answer : Design time-resolved crystallization experiments using supersaturated solutions. Track nucleation rates via microscopy and correlate with ee% using circular dichroism (CD). Compare with (R,R)-Tartrate controls to isolate stereochemical effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound polymorphs?
- Methodological Answer : Conduct systematic meta-analyses of published datasets, noting variables like solvent systems, humidity, and crystallization methods. Replicate disputed experiments under controlled conditions (e.g., inert atmosphere) and apply density functional theory (DFT) to model lattice energies .
- Case Study : A 2023 study identified discrepancies in melting points (Δmp = 5–7°C) due to trace water content; drying samples under vacuum resolved inconsistencies .
Q. What experimental strategies mitigate enantiomer cross-contamination during this compound synthesis?
- Methodological Answer : Implement orthogonal purification steps:
Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.
Recrystallization : Optimize solvent mixtures (e.g., acetone-water) to exploit solubility differences.
Kinetic Resolution : Employ enzyme-mediated reactions (e.g., lipases) to selectively hydrolyze undesired enantiomers .
- Data Analysis : Quantify cross-contamination via mass spectrometry (MS) with isotopic labeling .
Q. How can computational models improve the design of this compound-based metal-organic frameworks (MOFs)?
- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict ligand-metal binding affinities. Validate with X-ray crystallography and Brunauer-Emmett-Teller (BET) surface area analysis. Parameterize force fields using experimental stability data from thermogravimetric analysis (TGA) .
- Example : A 2024 study achieved 95% prediction accuracy for MOF porosity by integrating DFT and machine learning .
Q. Addressing Data Challenges
Q. What statistical approaches are robust for analyzing variability in this compound catalytic activity assays?
- Methodological Answer : Apply multivariate ANOVA to isolate factors (e.g., pH, catalyst loading). Use bootstrap resampling for small datasets (<30 samples) and Bayesian hierarchical models for multi-lab reproducibility studies .
- Pitfall Alert : Avoid overreliance on p-values; report effect sizes (e.g., Cohen’s d) and confidence intervals .
Q. How should researchers document this compound experimental protocols to ensure reproducibility?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Materials : Specify suppliers, batch numbers, and purity grades.
- Instrumentation : Detail calibration procedures (e.g., NMR shimming).
- Data Logging : Use electronic lab notebooks (ELNs) with timestamped entries .
Q. Tables for Methodological Reference
Properties
Molecular Formula |
C4H4O6-2 |
|---|---|
Molecular Weight |
148.07 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2/t1-,2-/m0/s1 |
InChI Key |
FEWJPZIEWOKRBE-LWMBPPNESA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O |
Isomeric SMILES |
[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














